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molecular formula C12H14FNO5 B8494612 2-Tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate

2-Tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate

Cat. No. B8494612
M. Wt: 271.24 g/mol
InChI Key: IULVMPQHVHOFPZ-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a solution of 2-tert-butyl-4-fluorophenyl methyl carbonate (1.81 g, 8 mmol) in H2SO4 (98%, 1 mL) was added slowly a cooled mixture of H2SO4 (1 mL) and HNO3 (1 mL) at 0° C. The mixture was stirred for 2 h while warming to room temperature, poured into ice and extracted with diethyl ether. The ether extract was washed with brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (0-10% EtOAc-Hexane) to give 2-tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate (C-7-a) (1.2 g, 55%) and 2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate (C-6-a) (270 mg, 12%). 2-tert-Butyl-4-fluoro-5-nitrophenyl methyl carbonate (C-7-a): 1H NMR (400 MHz, DMSO-d6) δ 8.24 (d, J=7.1 Hz, 1H), 7.55 (d, J=13.4 Hz, 1H), 3.90 (s, 3H), 1.32 (s, 9H). 2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate (C-6-a): 1H NMR (400 MHz, DMSO-d6) δ 8.04 (dd, J=7.6, 3.1 Hz, 1H), 7.69 (dd, J=10.1, 3.1 Hz, 1H), 3.91 (s, 3H), 1.35 (s, 9H).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:13])([CH3:12])[CH3:11].[N+:17]([O-:20])([OH:19])=[O:18]>OS(O)(=O)=O>[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[C:7]([N+:17]([O-:19])=[O:18])[C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:11])([CH3:12])[CH3:13].[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[C:8]([N+:17]([O-:20])=[O:18])=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:11])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)F)C(C)(C)C)(OC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0-10% EtOAc-Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C(C)(C)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 55%
Name
Type
product
Smiles
C(OC1=C(C=C(C=C1[N+](=O)[O-])F)C(C)(C)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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